Sarmentoside A monoacetate
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Overview
Description
Sarmentoside A monoacetate is a naturally occurring glycoside compound. It is derived from the plant Strophanthus sarmentosus, which belongs to the Apocynaceae family. This compound has garnered interest due to its potential pharmacological properties, particularly in the field of cardiology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sarmentoside A monoacetate typically involves the extraction of the parent compound, Sarmentoside A, from the Strophanthus sarmentosus plant. The extraction process often includes maceration or decoction methods to isolate the glycoside. Following extraction, acetylation is performed to obtain the monoacetate derivative. The reaction conditions for acetylation usually involve the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound follows similar extraction and acetylation processes but on a larger scale. The use of industrial-grade solvents and catalysts ensures the efficiency and scalability of the production process. Quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Sarmentoside A monoacetate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, which may exhibit different pharmacological properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the glycoside moiety, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium carbonate are employed under mild to moderate temperature conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives may possess unique pharmacological properties and are often studied for their potential therapeutic applications.
Scientific Research Applications
Chemistry: It serves as a model compound for studying glycoside chemistry and the effects of acetylation on glycoside stability and reactivity.
Biology: The compound is used in biological studies to investigate its effects on cellular processes and its potential as a bioactive molecule.
Medicine: Sarmentoside A monoacetate has shown promise in cardiology due to its cardiotonic properties. It is being explored for its potential to treat heart conditions and improve cardiac function.
Industry: The compound’s unique properties make it a candidate for use in the development of pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of Sarmentoside A monoacetate involves its interaction with molecular targets in the cardiovascular system. It is believed to exert its effects by inhibiting the sodium-potassium ATPase enzyme, leading to an increase in intracellular calcium levels. This increase in calcium enhances cardiac contractility, making it a potent cardiotonic agent. The compound also interacts with various signaling pathways involved in cardiac function and regulation.
Comparison with Similar Compounds
Sarmentoside A monoacetate can be compared with other glycoside compounds such as:
Sarmentoside B: Another glycoside derived from the same plant, which also exhibits cardiotonic properties but differs in its acetylation pattern.
Ouabain: A well-known cardiotonic glycoside with a similar mechanism of action but different structural features.
Digoxin: A widely used cardiac glycoside with a similar pharmacological profile but distinct chemical structure.
The uniqueness of this compound lies in its specific acetylation, which may confer different pharmacokinetic and pharmacodynamic properties compared to its analogs.
Properties
CAS No. |
63980-39-2 |
---|---|
Molecular Formula |
C31H44O12 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
[(3S,5S,8R,9S,10S,11R,13R,17R)-10-formyl-5,11-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-14-yl] acetate |
InChI |
InChI=1S/C31H44O12/c1-15-24(36)25(37)26(38)27(41-15)42-18-4-7-29(14-32)23-20(5-8-30(29,39)11-18)31(43-16(2)33)9-6-19(17-10-22(35)40-13-17)28(31,3)12-21(23)34/h10,14-15,18-21,23-27,34,36-39H,4-9,11-13H2,1-3H3/t15-,18-,19+,20+,21+,23+,24+,25+,26+,27-,28+,29-,30-,31?/m0/s1 |
InChI Key |
HYKKZGHORGQJEF-YSHVTHLUSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@@H]4[C@@H](CC[C@@]3(C2)O)C5(CC[C@@H]([C@]5(C[C@H]4O)C)C6=CC(=O)OC6)OC(=O)C)C=O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C4C(CCC3(C2)O)C5(CCC(C5(CC4O)C)C6=CC(=O)OC6)OC(=O)C)C=O)O)O)O |
Origin of Product |
United States |
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